molecular formula C18H19BrN2O3 B2781706 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955738-51-9

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2781706
CAS No.: 955738-51-9
M. Wt: 391.265
InChI Key: OSFLGFRVAVXLLE-UHFFFAOYSA-N
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Description

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that α-bromoisobutyryl bromide, a compound with a similar structure, has been used as an atom transfer radical polymerization (atrp) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It also forms an N-protected halodienamide, which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s solubility in common organic solvents suggests that it may have good bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity with water and alcohol suggests that its stability and efficacy may be affected by the presence of these substances in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFLGFRVAVXLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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